4-Benzoyl-D-phenylalanine
Overview
Description
4-Benzoyl-D-phenylalanine is a derivative of the amino acid phenylalanine, where a benzoyl group is attached to the phenyl ring. This compound is known for its photoreactive properties, making it useful in various scientific applications, particularly in the field of photoaffinity labeling .
Mechanism of Action
Target of Action
D-4-Benzoylphenylalanine, also known as 4-Benzoyl-D-phenylalanine or ®-2-Amino-3-(4-benzoylphenyl)propanoic acid, is a complex compound with multiple potential targets. It has been suggested that it may interact with tyrosine-protein phosphatase non-receptor type 1 and tyrosine–trna ligase, cytoplasmic . These proteins play crucial roles in various cellular processes, including protein synthesis and signal transduction .
Mode of Action
It is known to be involved in photo-affinity labeling (pal), a technique used to study protein-protein interactions . Upon photoirradiation, a photoactivatable group in the compound generates highly reactive species that react with adjacent molecules, resulting in direct covalent modification . This allows the compound to interact with its targets and induce changes in their function .
Biochemical Pathways
Given its potential targets, it may influence pathways related to protein synthesis and signal transduction
Pharmacokinetics
As a large molecule, it is expected to have different pharmacokinetic characteristics compared to small molecule drugs
Result of Action
Its involvement in pal suggests that it may influence protein-protein interactions, potentially affecting various cellular processes
Action Environment
The action, efficacy, and stability of D-4-Benzoylphenylalanine may be influenced by various environmental factors. For instance, the efficiency of PAL is dependent on the presence of light, specifically UV light . Other factors, such as temperature and pH, may also affect the stability and activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-D-phenylalanine typically involves the Friedel-Crafts acylation reaction. Optically pure unprotected phenylalanine is dissolved in trifluoromethanesulfonic acid at 0°C, followed by the addition of benzoyl chloride. The reaction mixture is stirred at room temperature until the starting material is completely consumed .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various reagents, including halogens and nucleophiles, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
4-Benzoyl-D-phenylalanine is widely used in scientific research due to its photoreactive properties. Some key applications include:
Chemistry: Used as a photoreactive amino acid in solid-phase peptide synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a tool for studying biological pathways.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical reactions .
Comparison with Similar Compounds
4-Benzoyl-L-phenylalanine: Similar in structure but differs in chirality.
4-Nitro-L-phenylalanine: Contains a nitro group instead of a benzoyl group.
4-Azido-L-phenylalanine: Contains an azido group, making it useful for different photoreactive applications .
Uniqueness: 4-Benzoyl-D-phenylalanine is unique due to its specific photoreactive benzoyl group and D-configuration, which can influence its interaction with biological molecules and its incorporation into peptides. This makes it particularly valuable in photoaffinity labeling and other photoreactive applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-benzoylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDEEHSOPHZBR-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427219 | |
Record name | D-4-Benzoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201466-03-7 | |
Record name | p-Benzoyl-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201466037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-4-Benzoylphenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-BENZOYL-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VDB265UYR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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